1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
CAS No.: 920370-64-5
Cat. No.: VC4564271
Molecular Formula: C23H22ClN7O2
Molecular Weight: 463.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920370-64-5 |
|---|---|
| Molecular Formula | C23H22ClN7O2 |
| Molecular Weight | 463.93 |
| IUPAC Name | 1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C23H22ClN7O2/c1-33-19-8-2-16(3-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3 |
| Standard InChI Key | XSAHPVZROJKMCG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Physicochemical Properties
The compound has the molecular formula C23H22ClN7O2 and a molecular weight of 463.93 g/mol . Its IUPAC name reflects the integration of three key structural components:
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A 3-(4-chlorophenyl)-3H-[1, triazolo[4,5-d]pyrimidin-7-yl core.
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A piperazine ring at the 7-position of the triazolo-pyrimidine system.
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A 2-(4-methoxyphenyl)ethanone group linked to the piperazine nitrogen .
The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) substituents influences its electronic profile and solubility. While exact solubility data are unavailable, analogs in this class typically exhibit moderate lipophilicity, favoring cellular permeability.
Structural Significance
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Triazolo[4,5-d]pyrimidine Core: This bicyclic system combines a triazole and pyrimidine ring, enabling π-π stacking interactions with biological targets such as enzyme active sites or receptor pockets .
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Piperazine Linker: Enhances solubility and provides conformational flexibility, critical for optimizing binding kinetics.
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4-Chlorophenyl and 4-Methoxyphenyl Groups: The chlorine atom improves metabolic stability, while the methoxy group modulates electronic effects and target selectivity .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, as outlined in patent literature and chemical databases :
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Formation of the Triazolo[4,5-d]pyrimidine Core:
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Piperazine Functionalization:
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Ethanone Group Introduction:
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Coupling of the piperazine nitrogen with 2-(4-methoxyphenyl)acetyl chloride via acyl transfer reactions.
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Example Reaction:
Reagents: N,N-Diisopropylethylamine (base), dichloromethane (solvent), room temperature .
Key Challenges
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Regioselectivity: Ensuring substitution at the 7-position of the triazolo-pyrimidine requires precise temperature and catalyst control .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is often necessary due to the formation of regioisomers .
Biological Activity and Mechanisms
Anti-Thrombotic Activity
The compound exhibits potent P2Y₁₂ receptor antagonism, inhibiting platelet aggregation by blocking adenosine diphosphate (ADP) signaling . In vitro studies using human platelet-rich plasma (PRP) demonstrated:
Mechanism: Competitive binding to the ADP-binding site of P2Y₁₂, preventing G-protein activation and subsequent platelet degranulation .
Adenosine Receptor Antagonism
Structural analogs show affinity for A₃ adenosine receptors (Ki = 1–10 nM), implicating potential in cancer and inflammatory diseases . The 4-methoxyphenyl group may enhance A₃ selectivity by occupying a hydrophobic subpocket .
Pharmacological Applications
Cardiovascular Therapeutics
As a P2Y₁₂ antagonist, this compound could serve as an anti-thrombotic agent for:
Advantages Over Clopidogrel:
Oncology
A₃ receptor antagonism may suppress tumor growth by:
Comparative Analysis of Analogues
Future Directions
Structural Optimization
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Electron-Withdrawing Groups: Introducing trifluoromethyl or nitro groups to enhance metabolic stability .
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Prodrug Development: Esterification of the ethanone group for improved oral bioavailability.
Clinical Translation
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